![molecular formula C7H11BrO3 B1316456 Ethyl 4-bromo-3-oxopentanoate CAS No. 36187-69-6](/img/structure/B1316456.png)
Ethyl 4-bromo-3-oxopentanoate
Overview
Description
Ethyl 4-bromo-3-oxopentanoate is a chemical compound with the CAS Number: 36187-69-6 . It has a molecular weight of 223.07 and is in liquid form .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-3-oxopentanoate is represented by the formula C7H11BrO3 . The average mass is 223.064 Da and the monoisotopic mass is 221.989151 Da .Physical And Chemical Properties Analysis
Ethyl 4-bromo-3-oxopentanoate is a liquid . Its molecular weight is 223.07 .Scientific Research Applications
Reaction with Aldehydes
Ethyl 4-bromo-3-oxopentanoate has been used in reactions with aldehydes to form tetrahydropyran diones. In one study, zinc enolates formed from this compound reacted with different types of aldehydes under specific conditions to produce a variety of tetrahydropyran diones with potential applications in synthesizing complex organic structures (Shchepin, Sazhneva, & Litvinov, 2003).
Enantioselective Reductions
The compound has also been studied for its role in enantioselective reductions. Ethyl 4-bromo-3-oxobutanoate was reduced using fermenting cells of Geotrichum candidum, which resulted in the formation of ethyl (R)-4-bromo-3-hydroxybutanoate with high enantioselectivity, demonstrating the potential for biosynthesis of chiral intermediates (Sundby, Zotti, & Anthonsen, 2003).
Reformatsky Reaction
In the context of the Reformatsky reaction, ethyl 4-bromo-3-oxopentanoate has been used to generate products that involve complex rearrangements and ring openings. For instance, a study reported the synthesis of acyclic ethyl (2Z,4S,5R)-4-carbamoyl-5-{[tert-butyl(dimethyl)silyl]oxy}-2-propanoylhex-2-enoate through a Reformatsky reaction involving ethyl 4-bromo-3-oxopentanoate, showcasing the utility in generating molecules with multiple functional groups (Valiullina, Galeeva, & Miftakhov, 2021).
Electrocatalytic Applications
This compound has also been explored in electrocatalytic applications. For example, the direct electrochemical reduction of a bromo-propargyloxy ester, which can be derived from ethyl 4-bromo-3-oxopentanoate, was studied at vitreous carbon cathodes in dimethylformamide. This work demonstrates the potential of ethyl 4-bromo-3-oxopentanoate in electrochemical synthesis and the generation of valuable organic compounds (Esteves et al., 2003).
Safety And Hazards
Ethyl 4-bromo-3-oxopentanoate is associated with several hazard codes including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
ethyl 4-bromo-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGNEZVXPTAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509680 | |
Record name | Ethyl 4-bromo-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-oxopentanoate | |
CAS RN |
36187-69-6 | |
Record name | Ethyl 4-bromo-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-bromo-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 4-bromo-3-oxopentanoate in the synthesis of PPAR agonists?
A1: Ethyl 4-bromo-3-oxopentanoate serves as a key intermediate in the synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, a crucial heterocyclic intermediate for PPAR agonist ligands []. It is obtained through the bromination of ethyl 3-oxopentanoate. This brominated compound then undergoes cyclization with benzamide to form ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate, which is further reduced to yield the desired 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. This synthetic route is favored due to its shorter reaction steps, cost-effectiveness, and high overall yield of 67.3% [].
Q2: Can you describe a reaction where Ethyl 4-bromo-3-oxopentanoate is used besides PPAR agonist synthesis?
A2: Yes, Ethyl 4-bromo-3-oxopentanoate is also utilized in the Reformatsky reaction with (3R,4R)-4-Acetoxy-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)azetidin-2-one []. While the abstract doesn't provide details on the product or its applications, this reaction highlights the compound's versatility as a reagent in organic synthesis, particularly in reactions involving β-lactam ring opening [].
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